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Compound of Interest

Compound Name: Antimony trichloride, diphenyl-

Cat. No.: B1615433 Get Quote

For researchers, scientists, and professionals in drug development, understanding the intricate

reaction mechanisms of organometallic compounds is paramount for designing novel synthetic

pathways and therapeutic agents. Diphenylantimony trichloride (Ph2SbCl3), a pentavalent

organoantimony compound, presents a fascinating case study in reactivity, primarily governed

by its Lewis acidic character and the interplay of its phenyl and chloro ligands. This guide

provides a comparative overview of the computational and DFT studies that shed light on the

reaction mechanisms involving this versatile reagent.

While comprehensive end-to-end computational studies on specific reaction pathways of

diphenylantimony trichloride are not extensively documented in publicly available literature,

existing research on its structural properties, Lewis acidity, and the behavior of related

organoantimony compounds allows for a detailed comparative analysis of its potential

reactivity. This guide synthesizes this information to provide a foundational understanding for

further research and application.

Comparative Analysis of Lewis Acidity
The reactivity of diphenylantimony trichloride is significantly influenced by the Lewis acidity of

the antimony center. Computational studies, particularly DFT calculations, provide quantitative

measures to compare this property with other organoantimony compounds. A key metric in this

regard is the Fluoride Ion Affinity (FIA), which represents the energy released upon the binding

of a fluoride ion.
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Compound
Calculated Fluoride
Ion Affinity
(kcal/mol)

Computational
Method

Reference

Diphenylantimony

Trichloride

(Ph2SbCl3)

Data not available in

searched literature
- -

Triphenylantimony

Dichloride (Ph3SbCl2)
- - [1]

Antimony

Pentachloride (SbCl5)
High DFT [2]

Cationic

Organoantimony

Species

Generally high,

tunable by

substituents

DFT [3]

Note: Direct computationally derived FIA values for diphenylantimony trichloride were not found

in the surveyed literature. The table includes related compounds to provide context for its

expected Lewis acidity.

The Lewis acidity of Ph2SbCl3 facilitates its interaction with Lewis bases, a crucial first step in

many reaction mechanisms. This interaction can lead to the formation of adducts or the

displacement of one or more chloride ligands.

Postulated Reaction Mechanisms and
Computational Insights
Based on general principles of organometallic chemistry and computational studies of

analogous systems, several reaction pathways can be postulated for diphenylantimony

trichloride.

Ligand Exchange and Adduct Formation
The initial step in many reactions involving Ph2SbCl3 is likely the coordination of a Lewis basic

substrate. DFT studies on related antimony compounds can model the thermodynamics and

kinetics of such ligand exchange processes.
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Experimental Protocol for Studying Ligand Exchange: A typical experimental approach to

studying ligand exchange involves spectroscopic titrations (e.g., NMR, UV-Vis) of a solution of

diphenylantimony trichloride with a Lewis base. Changes in the chemical shifts or absorption

spectra can be used to determine equilibrium constants for adduct formation. Computational

modeling of these systems would involve geometry optimization of the reactants, products, and

transition states to calculate the reaction energies.

Hypothetical Ligand Exchange Workflow:

Ph2SbCl3
Transition State
[Ph2SbCl3·L]‡

Lewis Base (L)

Adduct
[Ph2SbCl3(L)]

Click to download full resolution via product page

Caption: Hypothetical workflow for a ligand exchange reaction involving diphenylantimony

trichloride.

Phenylation Reactions
Diphenylantimony trichloride can act as a phenylating agent. For instance, it is used in the

synthesis of tetraphenylantimony chloride through reaction with pentaphenylantimony. While a

detailed DFT study on this specific reaction is not available, the mechanism likely involves a

redistribution of phenyl and chloro ligands.

Reductive Elimination
A key reaction pathway for pentavalent organometallic compounds is reductive elimination,

where two ligands are eliminated from the metal center, which is consequently reduced. For

Ph2SbCl3, this could involve the elimination of chlorobenzene (PhCl) or biphenyl (Ph-Ph),

leading to an antimony(III) species. Computational studies are crucial for determining the

activation barriers for these competing pathways.

Conceptual Reductive Elimination Pathways:
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Caption: Competing reductive elimination pathways from diphenylantimony trichloride.

Experimental Protocol for Investigating Reductive Elimination: The thermal or photochemical

decomposition of diphenylantimony trichloride can be monitored by techniques such as GC-MS

or NMR spectroscopy to identify the organic products (chlorobenzene, biphenyl) and

characterize the resulting antimony(III) species. Kinetic studies at different temperatures can

provide experimental activation energies, which can then be compared with computationally

derived values.

Comparison with Alternative Reagents
The utility of diphenylantimony trichloride as a reagent can be compared to other

organometallic compounds capable of similar transformations.
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Reagent Reaction Type Advantages Disadvantages

Diphenylantimony

Trichloride

Lewis Acid Catalysis,

Phenylation

Air and moisture

stability (relative)

Limited detailed

mechanistic

understanding

Triphenylbismuth

Dichloride
Phenylation

Higher reactivity in

some cases
Often less stable

Phenyllead Trichloride Phenylation
Well-established

reactivity
High toxicity

Phenylboronic Acids
Phenylation (Suzuki

Coupling)

Broad substrate

scope, well-

understood

mechanism

Requires a catalyst

(e.g., Palladium)

Future Directions and the Need for In-Depth
Computational Studies
The current body of literature provides a solid foundation for understanding the potential

reactivity of diphenylantimony trichloride. However, to fully harness its synthetic potential and

for applications in areas like drug development, more rigorous computational studies are

imperative. Future research should focus on:

Detailed DFT analysis of specific reaction mechanisms: This includes mapping the potential

energy surfaces for reactions such as catalysis, ligand exchange, and redox processes.

Calculation of activation barriers and reaction rates: This quantitative data is essential for

predicting reaction outcomes and optimizing conditions.

Comparative studies with other organoantimony and organometallic reagents: This would

provide a clearer picture of the relative advantages and disadvantages of using

diphenylantimony trichloride.

By bridging the gap between experimental observation and theoretical understanding, future

computational studies will undoubtedly unlock the full potential of diphenylantimony trichloride

and its derivatives in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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